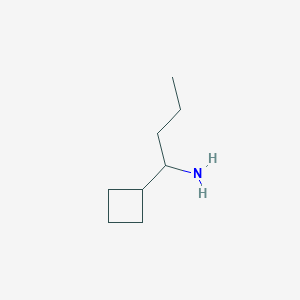
4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester (TFMPP) is a chemical compound that belongs to the class of piperidine derivatives. It is widely used in scientific research due to its unique properties and potential applications. TFMPP is a versatile compound that has been extensively studied for its synthesis methods, mechanism of action, and biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is not fully understood. However, it is believed that this compound acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This compound has also been shown to have affinity for the 5-HT1A, 5-HT1B, and 5-HT7 receptors. The activation of these receptors by this compound results in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These effects include changes in blood pressure, heart rate, body temperature, and respiration rate. This compound has also been shown to have effects on the central nervous system, including changes in mood, perception, and behavior. This compound has been shown to have anxiogenic effects, meaning it can induce anxiety in certain individuals. This compound has also been shown to have hallucinogenic effects, although these effects are not as potent as other hallucinogens.
Vorteile Und Einschränkungen Für Laborexperimente
4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has several advantages and limitations for lab experiments. One of the advantages of this compound is that it is a relatively stable compound, making it easy to store and handle. This compound is also readily available and affordable, making it accessible for many researchers. However, one of the limitations of this compound is that it has a relatively short half-life, meaning its effects are short-lived. This compound also has a narrow therapeutic index, meaning that it can be toxic at high doses.
Zukünftige Richtungen
There are several future directions for 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester research. One of the most important future directions is to further explore the mechanism of action of this compound. This will help to better understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent. Another future direction is to explore the potential of this compound in drug discovery for various diseases. Finally, future research should focus on the development of new and improved synthesis methods for this compound, which will make it more accessible and affordable for researchers.
Conclusion:
This compound is a versatile compound that has been extensively studied for its synthesis methods, mechanism of action, and biochemical and physiological effects. This compound has several advantages and limitations for lab experiments and has potential applications in drug discovery and therapeutic agent development. Future research should focus on further exploring the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the reaction of 1-(2,3-dihydro-1H-inden-2-yl)piperazine with ethyl trifluoromethylacetate. This reaction results in the formation of this compound in high yields. Other methods for synthesizing this compound include the reaction of piperidine with trifluoromethyl iodide and the reaction of 1-benzylpiperidine with trifluoromethyl iodide.
Wissenschaftliche Forschungsanwendungen
4-Trifluoromethyl-piperidine-2-carboxylic acid ethyl ester has been extensively used in scientific research due to its unique properties and potential applications. One of the most important scientific research applications of this compound is in the field of drug discovery. This compound has been studied for its potential as a drug target for various diseases, including cancer, neurological disorders, and psychiatric disorders. This compound has also been studied for its potential as a therapeutic agent for pain management.
Eigenschaften
IUPAC Name |
ethyl 4-(trifluoromethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F3NO2/c1-2-15-8(14)7-5-6(3-4-13-7)9(10,11)12/h6-7,13H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYYMARWKSIBKPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N-benzyl-2-cyano-3-[(4-fluorophenyl)amino]prop-2-enamide](/img/structure/B2577764.png)
![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)
![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)

![N-(5-{[4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B2577771.png)

![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)




![1-Methyl-4-(3-thiophen-3-ylpyrrolidin-1-yl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2577780.png)
![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)